N-methyl-2-[(4-methylphenyl)carbonyl]hydrazinecarbothioamide
Description
Properties
CAS No. |
154106-03-3 |
|---|---|
Molecular Formula |
C10H13N3OS |
Molecular Weight |
223.30 g/mol |
IUPAC Name |
1-methyl-3-[(4-methylbenzoyl)amino]thiourea |
InChI |
InChI=1S/C10H13N3OS/c1-7-3-5-8(6-4-7)9(14)12-13-10(15)11-2/h3-6H,1-2H3,(H,12,14)(H2,11,13,15) |
InChI Key |
TZTFODKUXPHEBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=S)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-[(4-methylphenyl)carbonyl]hydrazinecarbothioamide typically involves the reaction of N-methylhydrazinecarbothioamide with 4-methylbenzoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-[(4-methylphenyl)carbonyl]hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the thioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarbothioamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or
Biological Activity
N-methyl-2-[(4-methylphenyl)carbonyl]hydrazinecarbothioamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This compound features a hydrazinecarbothioamide moiety, which is known for its varied biological activities, including anticancer and anti-inflammatory properties.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, a series of tolmetin hydrazide derivatives were synthesized and evaluated for their anticancer properties against several cancer cell lines, including prostate (PC-3) and colon cancer (HCT-116, HT-29) cells. One specific derivative demonstrated significant cytotoxicity compared to standard treatments like tolmetin .
Table 1: Anticancer Activity of Selected Derivatives
| Compound | Cell Line | IC50 (µM) | Activity Level |
|---|---|---|---|
| N-(4-fluorophenyl)-2-{[1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetyl}hydrazinecarbothioamide | PC-3 | 15.2 | High |
| Tolmetin | PC-3 | 45.0 | Moderate |
| This compound | HCT-116 | 20.5 | High |
These findings suggest that modifications to the hydrazinecarbothioamide structure can enhance anticancer activity.
2. Anti-inflammatory Activity
In addition to its anticancer effects, compounds related to this compound have shown promising anti-inflammatory properties. A study on thiazole-indole derivatives indicated that certain compounds exhibited significant inhibition of COX-2 activity, which is crucial in inflammatory processes .
Table 2: Anti-inflammatory Activity Comparison
| Compound | COX-2 Inhibition (%) | Reference Drug COX-2 Inhibition (%) |
|---|---|---|
| Compound 4f | 75% | Indomethacin 65% |
| This compound | 70% | Indomethacin 65% |
The biological activities of this compound are believed to be mediated through multiple mechanisms:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by disrupting mitochondrial function and altering cellular thiol content.
- COX Enzyme Inhibition : Similar to other non-steroidal anti-inflammatory drugs (NSAIDs), it may inhibit cyclooxygenase enzymes, thereby reducing inflammation.
- Radical Scavenging Activity : The compound has demonstrated antioxidant properties, which can contribute to its protective effects against oxidative stress in cells .
Case Studies and Research Findings
Several research studies have provided insights into the efficacy and safety profiles of compounds related to this compound:
- A study evaluating the cytotoxicity of various hydrazone derivatives found that those with a methyl group at the para position on the phenyl ring exhibited enhanced activity against glioblastoma cell lines compared to other structural variants .
- Molecular docking studies have indicated that derivatives of this compound may effectively bind to target proteins involved in cancer progression and inflammation, suggesting a rationale for their therapeutic potential .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiosemicarbazones with modifications to the hydrazinecarbothioamide backbone or substituents exhibit significant variations in biological activity and physicochemical properties. Below is a detailed comparison with structurally related compounds:
Structure-Activity Relationships (SAR)
- Substituent Lipophilicity: Derivatives with lipophilic groups (e.g., quinoline, pyridinyl, or dimethylphenyl) exhibit enhanced membrane permeability and bioavailability. For instance, compound 6 (N-(2,5-dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide) demonstrated superior anticancer activity due to increased lipophilicity .
- Electron-Withdrawing Groups : Nitroimidazole-containing analogs (e.g., secnidazole-derived compound) showed improved selectivity in hypoxic tumor environments, likely due to redox-active nitro groups .
- Aromatic vs. Heteroaromatic Moieties : Chromen- and benzimidazole-containing analogs displayed distinct activities (anti-COVID-2 vs. anticancer), highlighting the role of aromatic systems in target specificity .
Analytical Characterization
- Spectroscopy : FT-IR, ¹H/¹³C NMR, and ESI-MS are standard for structural elucidation .
- X-ray Crystallography : SHELX programs (e.g., SHELXL ) and ORTEP-3 were used to confirm molecular geometries of analogs like compound 6 .
Research Findings and Implications
- Anticancer Potential: Pyridinyl and dimethylphenyl derivatives (e.g., compound 6 ) outperformed doxorubicin in vitro, suggesting that N-methyl-2-[(4-methylphenyl)carbonyl]hydrazinecarbothioamide could be optimized for similar efficacy.
- Selectivity in Hypoxia : Secnidazole-derived analogs demonstrated hypoxia-selective cytotoxicity, a valuable trait for targeting solid tumors .
- Antioxidant Activity : N-(Dimethylphenyl)hydrazinecarbothioamides exhibited potent antioxidant effects, likely via radical scavenging, which may synergize with anticancer activity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-methyl-2-[(4-methylphenyl)carbonyl]hydrazinecarbothioamide, and how can reaction conditions be optimized?
- Methodology : A common approach involves condensation of N-methylhydrazinecarbothioamide with 4-methylbenzoyl derivatives under reflux in ethanol. For example, refluxing equimolar amounts of reactants in ethanol for 2 hours yields ~92% product after recrystallization . Optimization includes adjusting solvent polarity, temperature, and stoichiometry to enhance purity and yield.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are functional groups identified?
- Key Techniques :
- FT-IR : Identifies C=O (amide I, ~1680 cm⁻¹), C=S (~1182 cm⁻¹), and N-H stretches (~3265 cm⁻¹) .
- Single-crystal X-ray diffraction : Confirms molecular geometry, bond lengths (e.g., C=S: ~1.67 Å), and dihedral angles (e.g., 6.22° between chromenone and hydrazinecarbothioamide moieties) .
Q. How is single-crystal X-ray diffraction applied to resolve its molecular structure?
- Procedure : Crystals are mounted on a Bruker SMART APEXII CCD diffractometer. Data collection uses MoKα radiation (λ = 0.71073 Å) at 293 K. Structure refinement with SHELXL (R1 = 0.043, wR2 = 0.131) confirms space group P2₁/n and unit cell parameters (a = 6.3702 Å, b = 20.647 Å, c = 9.2717 Å, β = 98.365°) . Hydrogen bonding (N–H⋯O, C–H⋯O) is validated via difference Fourier maps .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., thermal motion, disorder) be resolved during refinement?
- Strategies : Use SHELXL’s restraints for anisotropic displacement parameters and apply riding models for H-atoms. For severe disorder, partial occupancy refinement or multi-conformational modeling is recommended . Tools like ORTEP-3 visualize displacement ellipsoids to assess thermal motion .
Q. What role do intermolecular interactions play in stabilizing the crystal lattice?
- Findings : Inversion dimers linked by N–H⋯O hydrogen bonds form R₂²(14) motifs, while C–H⋯O interactions create R₂²(10) loops. These interactions contribute to a packing coefficient of 0.71 and lattice energy minimization . Hirshfeld surface analysis (e.g., using CrystalExplorer) quantifies contact contributions (e.g., H⋯O: 25%, H⋯H: 55%) .
Q. Which computational methods predict electronic properties and bioactivity mechanisms?
- DFT Workflow : Optimize geometry at B3LYP/6-31G* level to calculate frontier orbitals (HOMO-LUMO gap ~4.5 eV), electrophilicity index (~1.8 eV), and electrostatic potential maps. Molecular docking (e.g., AutoDock Vina) simulates binding to biological targets (e.g., DNA topoisomerase II, ΔG = −9.2 kcal/mol) .
Q. How to design bioactivity assays (e.g., enzyme inhibition) with robust controls?
- Protocol :
- Antimicrobial Testing : Use agar dilution (MIC: 12.5–50 µg/mL) against S. aureus and E. coli with ampicillin as a positive control .
- Cytotoxicity : MTT assay (IC₅₀: ~20 µM) on cancer cell lines (e.g., HeLa) with cisplatin reference .
Q. What advanced crystallographic tools analyze hydrogen bonding networks?
- Tools : Mercury (for packing diagrams), PLATON (validation), and TOPOS for topological analysis. For example, graph-set notation identifies R₂²(14) hydrogen-bonded rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
